molecular formula C6H6Cl4N2 B1334960 (2,4,6-Trichlorophenyl)hydrazine monohydrochloride CAS No. 2724-66-5

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride

Cat. No.: B1334960
CAS No.: 2724-66-5
M. Wt: 247.9 g/mol
InChI Key: ADTJGIMHXSBSPS-UHFFFAOYSA-N
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Description

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride (CAS 5329-12-4) is a chlorinated aromatic hydrazine derivative with the molecular formula C₆H₅Cl₃N₂·HCl and a molecular weight of 247.94 g/mol (including the hydrochloride counterion). Its structure features three chlorine atoms at the 2-, 4-, and 6-positions of the phenyl ring, conferring strong electron-withdrawing effects and steric bulk. This compound is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazole and indole derivatives .

Key properties include:

  • Electronic characteristics: A HOMO-LUMO energy gap of 0.3365 au, calculated via HF/sto-3g* methods, indicates charge transfer from the sulfur atom (in related derivatives) to the trichlorophenyl ring .
  • Applications: It serves as a precursor in synthesizing bioactive molecules with antitumor, antimicrobial, and antiviral properties .

Properties

IUPAC Name

(2,4,6-trichlorophenyl)hydrazine;hydrochloride
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InChI

InChI=1S/C6H5Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADTJGIMHXSBSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4N2
Source PubChem
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Related CAS

5329-12-4 (Parent)
Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
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DSSTOX Substance ID

DTXSID50181696
Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
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Molecular Weight

247.9 g/mol
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CAS No.

2724-66-5
Record name Hydrazine, (2,4,6-trichlorophenyl)-, hydrochloride (1:1)
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Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
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Record name (2,4,6-Trichlorophenyl)hydrazine monohydrochloride
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Record name (2,4,6-trichlorophenyl)hydrazine monohydrochloride
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Record name (2,4,6-TRICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE
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Biological Activity

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride is a compound with notable biological activity, particularly in the fields of antimicrobial and potential anticancer research. This article delves into its biological properties, synthesis, applications, and relevant case studies.

  • Molecular Formula : C6H5Cl3N2
  • Molecular Weight : Approximately 247.9 g/mol
  • Appearance : Yellow crystalline solid

The compound features three chlorine atoms attached to a phenyl ring and a hydrazine functional group, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : It has been shown to inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical applications as an antimicrobial agent.
  • Potential Anticancer Activity : Initial studies suggest that derivatives of this compound may possess anti-cancer properties, although further investigation is required to elucidate the mechanisms involved.

While specific mechanisms of action for this compound are not well-documented, preliminary findings suggest that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could lead to the formation of adducts that alter the function of these biomolecules.

Synthesis

The synthesis of this compound typically involves:

  • Chlorination of Aniline : Producing 2,4,6-trichloroaniline.
  • Diazotization : Converting 2,4,6-trichloroaniline into its diazonium salt.
  • Reduction : Treating the diazonium salt with an alkali sulfite to yield a hydrazinium salt.
  • Decomposition : Converting the hydrazinium salt to the final product through acid treatment .

This method allows for high yields and purity levels in the final compound.

Applications

The applications of this compound span various fields:

  • Pharmaceuticals : As an intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
  • Environmental Science : Used as a derivatization reagent for detecting toxic substances like formaldehyde in environmental samples.
  • Chemical Research : Employed in synthesizing heterocycles that are core structures in many pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.
  • Anticancer Research :
    • Research on benzofuran derivatives synthesized from this compound showed promising results against various cancer cell lines. The derivatives displayed potent cytotoxic effects and induced apoptosis in cancer cells.

Comparative Analysis

To better understand its biological activity relative to similar compounds, a comparison is provided:

Compound NameMolecular FormulaUnique Features
2,4-DichlorophenylhydrazineC6H5Cl2N2Fewer chlorine substituents; different reactivity
2-Chloro-5-nitrophenylhydrazineC6H5ClN2O2Contains a nitro group; distinct biological activity
PhenylhydrazineC6H7N2Lacks chlorine; simpler structure

The presence of multiple chlorine atoms in (2,4,6-trichlorophenyl)hydrazine enhances its electrophilic character and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylhydrazine Derivatives

(a) 2,4-Dichlorophenylhydrazine Hydrochloride (CAS 5446-18-4)
  • Molecular formula : C₆H₆Cl₂N₂·HCl
  • Key differences : Lacks the 6-chloro substituent, reducing steric hindrance and electron-withdrawing effects.
  • Reactivity: Forms hydrazones more readily due to lower steric bulk (e.g., reaction with 4’-methylacetophenone yields hydrazones in 90% yield) .
  • Applications : Intermediate in pharmaceutical synthesis, such as pyridoindole derivatives .
(b) (2,3-Dichlorophenyl)hydrazine Hydrochloride (CAS 21938-47-6)
  • Molecular formula : C₆H₆Cl₂N₂·HCl
  • Key differences : Chlorines at 2- and 3-positions create ortho-dichloro steric effects, altering regioselectivity in cyclization reactions.

Fluorinated Phenylhydrazine Derivatives

(a) (2-Fluoro-4-Methoxyphenyl)hydrazine Hydrochloride (CAS not specified)
  • Molecular formula : C₇H₉FN₂O·HCl
  • Key differences : Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents create a polarized aromatic system.
  • Reactivity : Participates in indole synthesis via Fischer cyclization (e.g., forms 6-fluoro-8-methoxy-pyridoindoles) .
(b) 3-Fluorophenylhydrazine Hydrochloride (CAS 1003-68-5)
  • Molecular formula : C₆H₇FN₂·HCl
  • Key differences : Single fluorine substituent at the 3-position reduces steric hindrance compared to trichloro derivatives.
  • Applications : Intermediate in fluorinated drug candidates .

Electron-Donating Substituent Derivatives

(a) 2,4-Dimethylphenylhydrazine Hydrochloride (CAS 123333-93-7)
  • Molecular formula : C₈H₁₂N₂·HCl
  • Key differences : Methyl groups are electron-donating, increasing solubility in organic solvents.
  • Applications : Used in dye and pigment synthesis .
(b) 4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)
  • Molecular formula : C₇H₁₀N₂O·HCl
  • Key differences : Methoxy group enhances resonance stabilization, favoring electrophilic substitution reactions.
  • Applications : Precursor for antioxidants and agrochemicals .

Nitro-Substituted Derivatives

4-Nitrophenylhydrazine Hydrochloride (CAS 636-99-7)
  • Molecular formula : C₆H₇N₃O₂·HCl
  • Key differences : Nitro group is a strong electron-withdrawing substituent, increasing acidity of the hydrazine NH group.
  • Applications : Derivatizing agent for carbonyl compounds in analytical chemistry .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
(2,4,6-Trichlorophenyl)hydrazine HCl 5329-12-4 C₆H₅Cl₃N₂·HCl 247.94 2,4,6-Cl₃ Antitumor/antimicrobial precursor
2,4-Dichlorophenylhydrazine HCl 5446-18-4 C₆H₆Cl₂N₂·HCl 211.48 2,4-Cl₂ Hydrazone synthesis
(2-Fluoro-4-Methoxyphenyl)hydrazine HCl - C₇H₉FN₂O·HCl 206.62 2-F, 4-OCH₃ Indole synthesis
3-Fluorophenylhydrazine HCl 1003-68-5 C₆H₇FN₂·HCl 162.59 3-F Fluorinated drug intermediates
2,4-Dimethylphenylhydrazine HCl 123333-93-7 C₈H₁₂N₂·HCl 172.66 2,4-CH₃ Dye/pigment synthesis
4-Nitrophenylhydrazine HCl 636-99-7 C₆H₇N₃O₂·HCl 189.60 4-NO₂ Carbonyl derivatization

Preparation Methods

Conventional Diazotization and Reduction Route

The traditional synthesis of 2,4,6-trichlorophenylhydrazine hydrochloride typically involves:

  • Chlorination of Aniline : Aniline is chlorinated to produce 2,4,6-trichloroaniline.
  • Diazotization : The 2,4,6-trichloroaniline is diazotized to form the corresponding diazonium salt.
  • Reduction : The diazonium salt is reduced using alkali sulfite to yield a 2,4,6-trichlorophenylhydrazinesulfamic acid salt.
  • Acid Treatment : The sulfamic acid salt is treated with acid to form a hydrazinium salt (chloride or sulfate).
  • Conversion to Hydrazine : The hydrazinium salt is converted to 2,4,6-trichlorophenylhydrazine.

This method, while established, is complex and generates significant by-products such as inorganic salts, sulfur dioxide, and polychlorinated biphenyls, which require careful disposal and handling precautions.

Novel Process via N-Anilinodicarboximide Intermediates

A more recent and economically advantageous method involves a three-step process:

  • Formation of N-Anilinodicarboximide : Phenylhydrazine reacts with a dicarboxylic anhydride (commonly phthalic anhydride) to form an N-anilinodicarboximide or N-phenylazinedione intermediate.
  • Chlorination : This intermediate is chlorinated in the presence of acetic acid at 15–50 °C to yield N-(2,4,6-trichloroanilino)dicarboximide.
  • Base-Mediated Liberation : The chlorinated intermediate is reacted with a base capable of liberating 2,4,6-trichlorophenylhydrazine. Suitable bases include alkali metal hydroxides, bicarbonates, carbonates, or nitrogen-containing bases such as ammonia, primary amines, diamines, hydrazine, or substituted hydrazines.

This method reduces by-product formation substantially and simplifies the process. The reaction with nitrogen-containing bases is typically carried out under anhydrous conditions, with aliphatic amines like butylamine and 2-aminoethanol preferred for their cost-effectiveness and liquid state.

Detailed Experimental Procedure Example

  • In a stainless steel autoclave, 200 mL isopropanol, 40 g N-(2,4,6-trichloroanilino)phthalimide, and about 10 g ammonia gas are combined.
  • The mixture is heated to 100 °C and maintained for approximately 8.7 hours.
  • After cooling, the mixture undergoes distillation to remove solvents, followed by washing and filtration steps.
  • The crude product is washed with heptane and vacuum dried at 40 °C to yield pale yellow crystals of 2,4,6-trichlorophenylhydrazine with a purity of approximately 94.1%.

Comparison of Preparation Routes

Aspect Conventional Diazotization Route N-Anilinodicarboximide Route
Starting Materials Aniline, chlorinating agents Phenylhydrazine, dicarboxylic anhydride
Number of Steps 5 3
By-products Inorganic salts, sulfur dioxide, polychlorinated biphenyls Significantly reduced by-products
Reaction Conditions Multiple steps with hazardous intermediates Mild chlorination (15–50 °C), base treatment
Purity of Final Product High but requires extensive purification High purity (~94%) with simpler isolation
Economic Considerations Lower cost starting materials but complex process Higher cost starting materials but simpler process

Preparation of the Hydrochloride Salt

The free base 2,4,6-trichlorophenylhydrazine obtained from the above methods is converted to its monohydrochloride salt by treatment with hydrochloric acid. This step typically involves:

  • Dissolving the free base in an appropriate solvent.
  • Adding hydrochloric acid under controlled temperature conditions.
  • Cooling the mixture to precipitate the monohydrochloride salt.
  • Filtration and washing to obtain the pure crystalline salt.

This salt form is preferred for its stability and ease of handling in subsequent applications.

3 Research Findings and Analytical Data

  • The novel process reduces environmental impact by minimizing hazardous by-products.
  • The use of nitrogen-containing bases in the liberation step enhances selectivity and yield.
  • The final product, (2,4,6-Trichlorophenyl)hydrazine monohydrochloride, typically exhibits a purity range of 94–99% depending on the method and purification steps.
  • Melting points and spectral data confirm the identity and purity of the compound, with melting points generally reported around 208–210 °C for the hydrochloride salt.

4 Summary

The preparation of this compound is best achieved via the novel route involving N-anilinodicarboximide intermediates, chlorination, and base-mediated liberation. This method offers advantages in simplicity, reduced by-product formation, and economic feasibility despite the higher cost of phenylhydrazine starting material. The final hydrochloride salt is obtained by acidification and crystallization, yielding a stable, high-purity product suitable for industrial applications.

Q & A

Basic: What are the recommended methods for synthesizing (2,4,6-Trichlorophenyl)hydrazine monohydrochloride?

Methodological Answer:
The compound is typically synthesized via hydrazine substitution reactions. A common approach involves reacting 2,4,6-trichlorophenyl derivatives with hydrazine hydrate under controlled conditions. For example:

Step 1: React 2,4,6-trichlorobenzene derivatives with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–12 hours.

Step 2: Neutralize the mixture with HCl to precipitate the monohydrochloride salt.

Purification: Recrystallize from ethanol or methanol to achieve ≥98% purity (based on HPLC or NMR validation).
Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and ensure anhydrous conditions to avoid hydrolysis of the trichlorophenyl group .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy: Identify N–H stretches (3100–3300 cm⁻¹ for hydrazine) and C–Cl vibrations (600–800 cm⁻¹). The trichlorophenyl ring’s symmetric/asymmetric stretching modes appear at 1500–1600 cm⁻¹ .
  • ¹H/¹³C NMR: The hydrazine NH protons resonate at δ 4.5–5.5 ppm (DMSO-d₆), while aromatic protons on the trichlorophenyl ring appear as a singlet (δ 7.2–7.5 ppm due to symmetry) .
  • Mass Spectrometry (MS): Confirm molecular weight (MW = 230.5 g/mol) via ESI-MS, expecting [M+H]⁺ at m/z 231.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential HCl vapor release .
  • First Aid: In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can computational methods elucidate its electronic structure?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09/B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps. The HOMO is localized on the hydrazine group and trichlorophenyl ring, while the LUMO involves π* orbitals of the aromatic system. A narrow HOMO-LUMO gap (~3.5 eV) suggests potential charge-transfer reactivity .
  • NLO Analysis: Polarizability calculations predict non-linear optical properties due to electron delocalization in the trichlorophenyl-hydrazine system .

Advanced: How to resolve structural ambiguities using X-ray crystallography?

Methodological Answer:

  • Single-Crystal Growth: Dissolve the compound in methanol/water (9:1) and slowly evaporate at 25°C.
  • Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement: Apply SHELXL/SHELXT for structure solution. Key parameters:
    • Space group determination (e.g., P2₁/c).
    • R-factor optimization (<0.05 for high confidence) .

Advanced: How to troubleshoot low yields in synthesis?

Methodological Answer:

  • Issue: Low yields (<50%) may arise from incomplete hydrazine substitution.
  • Solutions:
    • Increase reaction time to 24 hours.
    • Use a 10% molar excess of hydrazine hydrate.
    • Replace ethanol with DMF as a polar aprotic solvent to enhance reactivity .

Advanced: What methods detect and quantify impurities in this compound?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Impurities like unreacted trichlorophenyl precursors elute earlier (retention time <5 min) .
  • LC-MS/MS: Detect trace hydrazine derivatives (e.g., dichlorophenyl analogs) via MRM transitions (m/z 231→196) .

Advanced: How is this compound applied in heterocyclic synthesis?

Methodological Answer:

  • Fischer Indole Synthesis: React with ketones (e.g., cyclohexanone) in acidic conditions to form indole derivatives. Example protocol:
    • Mix equimolar amounts with ketone in glacial acetic acid.
    • Reflux at 100°C for 8 hours.
    • Isolate indole product via column chromatography (hexane/ethyl acetate) .

Advanced: How to interpret conflicting spectroscopic data?

Methodological Answer:

  • Case Study: Discrepancies in NH proton chemical shifts may arise from solvent polarity or tautomerism.
  • Resolution: Compare spectra in DMSO-d₆ vs. CDCl₃. In DMSO, NH protons are deshielded (δ 5.2 ppm), while in CDCl₃, they may split due to reduced symmetry .

Advanced: What strategies optimize solubility for biological assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment: Dissolve in PBS (pH 7.4) with 0.1 M HCl to protonate the hydrazine group, enhancing aqueous solubility .

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